5-bromo-7-fluoroquinoline-8-carbonitrile
Description
Significance of Heterocyclic Compounds in Contemporary Organic and Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in the chemical sciences. ijnrd.orgscispace.comnih.gov Their prevalence is notable in a vast array of biologically active molecules, including a significant majority of all physiologically active chemical entities. nih.gov This underscores their central role in modern drug design and discovery. nih.govrsc.org The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov The versatility of heterocyclic chemistry allows for the synthesis of a wide range of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ijnrd.org
The Quinoline (B57606) Scaffold as a Privileged Structure in Drug Discovery and Development
Within the vast family of heterocyclic compounds, the quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a special status as a "privileged structure". tandfonline.comnih.govnih.govcapes.gov.brresearcher.life This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in the design of novel therapeutic agents. tandfonline.comnih.gov The quinoline nucleus is a key component in a multitude of approved drugs and is a focal point of ongoing research in medicinal chemistry. tandfonline.comnih.gov Its structural rigidity and the ability to be functionalized at various positions allow for the fine-tuning of its biological activity and pharmacokinetic profile. tandfonline.comrsc.org Consequently, quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents, among others. nih.govresearcher.life
Role of Halogen Substitution in Modulating Quinoline Derivatives' Reactivity and Biological Interactions
The introduction of halogen atoms into the quinoline scaffold is a widely employed strategy to modulate the reactivity and biological properties of the resulting derivatives. researchgate.netrsc.org Halogens, through their inductive and steric effects, can significantly influence the electron distribution within the quinoline ring system. This, in turn, can affect the molecule's ability to participate in various chemical reactions and its affinity for biological targets. researchgate.net For instance, halogenation can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Furthermore, the introduction of halogens can block sites of metabolic degradation, thereby increasing the compound's in vivo half-life. In the context of drug design, specific halogen substitutions have been shown to be crucial for the biological activity of many quinoline-based drugs. rsc.org
Overview of 5-Bromo-7-fluoroquinoline-8-carbonitrile within the Quinoline Research Landscape
This compound is a specific derivative that incorporates several key functional groups onto the quinoline core. The presence of a bromine atom at the 5-position, a fluorine atom at the 7-position, and a carbonitrile group at the 8-position suggests a molecule with distinct electronic and steric properties. While specific research on this exact compound is limited, its structural features allow for informed predictions about its potential reactivity and applications. The bromo and fluoro substituents are expected to significantly influence the electron density of the benzene portion of the quinoline ring, while the carbonitrile group at the 8-position is a versatile functional group that can participate in a variety of chemical transformations. This positions this compound as a potentially valuable building block in the synthesis of more complex molecules with tailored biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoroquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTGVPZHTBCDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of Quinoline 8 Carbonitrile Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)
No published ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for 5-bromo-7-fluoroquinoline-8-carbonitrile could be located. This information is essential for the definitive assignment of proton and carbon signals and for elucidating the precise chemical structure and connectivity of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation
Detailed experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the public domain. Such data would be necessary to identify the characteristic vibrational frequencies of its functional groups, such as the nitrile (C≡N), C-F, and C-Br bonds, and to gain insight into the molecule's conformational properties.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis
There is no publicly accessible High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS analysis is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement and for studying its fragmentation patterns to further support structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties for Electronic Transitions and Potential Fluorophore Applications
Information regarding the Ultraviolet-Visible (UV-Vis) absorption and fluorescence properties of this compound has not been reported in the scientific literature. This data would be required to characterize the electronic transitions within the molecule and to assess its potential as a fluorophore.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions
No X-ray diffraction data for this compound has been published. A single-crystal X-ray diffraction analysis would be necessary to definitively determine its solid-state molecular geometry, bond lengths, bond angles, and to understand the intermolecular interactions present in the crystalline lattice.
Computational Chemistry and Theoretical Investigations of Quinoline 8 Carbonitrile Systems
Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and properties of molecules. researchgate.netsigmaaldrich.com This theoretical framework allows for the optimization of the molecular geometry of 5-bromo-7-fluoroquinoline-8-carbonitrile to its most stable energetic state. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key electronic properties can be calculated, providing insights into the molecule's behavior. researchgate.net
The optimized structure of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. The presence of the bromine at position 5, fluorine at position 7, and the carbonitrile group at position 8 introduces significant electronic and steric effects that influence the planarity and geometry of the quinoline (B57606) ring system.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring and the bromine atom, which possesses lone pairs of electrons. The LUMO, conversely, would likely be localized on the electron-withdrawing carbonitrile group and the pyridine (B92270) part of the quinoline nucleus. This distribution facilitates electrophilic and nucleophilic attacks. The interaction between these frontier orbitals governs the molecule's reactivity in chemical reactions. yale.eduyoutube.com
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.40 |
From these energies, various reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η) where μ is the chemical potential (-χ).
These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of electron deficiency (positive potential, susceptible to nucleophilic attack).
In the case of this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the nitrogen of the carbonitrile group due to their lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the quinoline ring and potentially a region of positive potential (a "sigma-hole") on the bromine atom, which can be indicative of its ability to form halogen bonds.
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies, obtained from a frequency calculation after geometry optimization, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include C-H stretching, C=C and C=N stretching of the quinoline ring, C-F stretching, C-Br stretching, and the characteristic C≡N stretching of the nitrile group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C, 19F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when compared to experimental data, can help in the structural elucidation of the molecule.
Non-Linear Optical (NLO) Activity Calculations
Molecules with large dipole moments, extensive π-conjugated systems, and significant charge transfer characteristics often exhibit non-linear optical (NLO) properties. The presence of the electron-donating bromine and electron-withdrawing carbonitrile group on the quinoline scaffold suggests that this compound could possess NLO activity. Computational methods can be used to calculate the first-order hyperpolarizability (β), a key indicator of second-order NLO response. A high β value would indicate potential applications in optoelectronic devices.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior and conformational flexibility, particularly concerning the rotation of the carbonitrile group and slight puckering of the ring system. MD simulations, often performed in a solvent environment, track the atomic movements over time, allowing for the exploration of the molecule's conformational landscape and its interactions with surrounding solvent molecules. These simulations are particularly useful for understanding how the molecule behaves in a biological or solution-phase environment. researchgate.net
Molecular Docking Studies on Quinoline Derivatives and Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or a nucleic acid. nih.govnih.govsemanticscholar.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target. nih.gov
For this compound, docking studies could be performed against various therapeutically relevant enzymes or receptors. For instance, based on the known activities of other quinoline derivatives, potential targets could include bacterial DNA gyrase or topoisomerase IV, or various kinases involved in cancer pathways.
The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose. Key interactions would likely involve:
Hydrogen bonding: between the quinoline nitrogen or the carbonitrile nitrogen and amino acid residues in the active site.
Halogen bonding: involving the bromine atom at position 5.
π-π stacking: between the quinoline ring system and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
Hydrophobic interactions: with nonpolar residues in the binding pocket.
Table 2: Hypothetical Molecular Docking Results against Bacterial DNA Gyrase (PDB: 2XCT)
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Asp73, Gly77, Arg76 |
These theoretical studies are fundamental in guiding the synthesis and experimental evaluation of new chemical entities for various applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Bioactive Quinoline Analogues
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to optimize therapeutic efficacy while minimizing undesirable side effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in this endeavor, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For quinoline-8-carbonitrile (B1294725) systems, including derivatives of the specific compound this compound, QSAR serves as a predictive tool to guide the synthesis of more potent and selective analogues.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound, such as a quinoline-8-carbonitrile, and observing the corresponding changes in biological response, a predictive model can be constructed. These models are crucial for prioritizing the synthesis of new derivatives, thereby saving significant time and resources in the drug development pipeline. nih.gov
The development of a robust QSAR model involves several key steps. Initially, a dataset of quinoline analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or cytotoxicity) is compiled. For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. dergipark.org.tr These are critical as many drug-receptor interactions are governed by electrostatic forces.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a classic example, quantifying the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. dergipark.org.tr
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. For instance, in the design of P2X7 receptor antagonists, the size and nature of substituents at various positions on the quinoline scaffold were found to be critical for activity. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices, which can capture aspects of molecular shape and flexibility. For example, the first-order valence connectivity index has been successfully used in QSAR studies of 8-quinoline-sulfonyl carbonic anhydrase inhibitors. nih.gov
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to generate the QSAR equation. nih.gov This equation provides a quantitative measure of the contribution of each descriptor to the biological activity.
For instance, a hypothetical QSAR model for a series of quinoline-8-carbonitrile analogues might take the following form:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where log(1/IC₅₀) represents the biological activity, logP is the hydrophobicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the activity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated approach. nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields surrounding the molecules. The resulting contour maps can be visualized to identify regions where modifications to the molecular structure are likely to enhance or diminish biological activity. A study on 2,4-disubstituted quinoline derivatives as antimalarial agents successfully utilized CoMFA and CoMSIA models to design and synthesize more potent compounds. nih.gov
In the context of designing bioactive analogues of this compound, a QSAR study would involve synthesizing a series of related compounds with variations at different positions of the quinoline ring. For example, the bromo and fluoro substituents could be replaced with other halogens or small alkyl groups, and the carbonitrile group could be modified or replaced with other electron-withdrawing or hydrogen-bonding moieties. The biological activity of these new analogues, for instance as anticancer or anti-inflammatory agents, would then be determined experimentally. nih.govresearchgate.net
The resulting data would be used to build a QSAR model. The insights from this model would then guide the next round of synthesis. For example, if the model indicated that increased electron-withdrawing potential at the 8-position enhances activity, new analogues with substituents having a higher Hammett constant at this position would be prioritized. Similarly, if the CoMFA steric map showed that a larger substituent is favored at the 5-position, derivatives with bulkier groups at this position would be designed. This iterative process of design, synthesis, testing, and modeling is central to the rational design of new therapeutic agents.
The following interactive tables illustrate the type of data that would be generated and used in a QSAR study of quinoline-8-carbonitrile analogues.
Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of Quinoline-8-carbonitrile Analogues
| Compound ID | Substituent (R) | log(1/IC₅₀) | logP | LUMO (eV) | Molecular Weight ( g/mol ) |
| 1 | -H | 4.5 | 2.1 | -1.5 | 180.18 |
| 2 | -Cl | 5.2 | 2.8 | -1.7 | 214.63 |
| 3 | -F | 4.8 | 2.3 | -1.6 | 198.17 |
| 4 | -CH₃ | 4.9 | 2.6 | -1.4 | 194.21 |
| 5 | -OCH₃ | 5.5 | 2.4 | -1.3 | 210.21 |
| 6 | -NO₂ | 5.8 | 1.9 | -2.1 | 225.18 |
Table 2: Contribution of Different Substituents to Biological Activity based on a Hypothetical QSAR Model
| Substituent Group | Position | Contribution to Activity | Rationale |
| Electron-withdrawing | C5 | Positive | May enhance interaction with an electron-deficient region of the target protein. |
| Bulky | C7 | Negative | Could cause steric hindrance, preventing optimal binding to the receptor. |
| Hydrogen Bond Donor | C8-substituent | Positive | May form a crucial hydrogen bond with a key amino acid residue in the active site. |
| Lipophilic | C5 | Positive (up to a limit) | Enhances membrane permeability, but excessive lipophilicity can lead to poor solubility. |
Through such systematic computational and theoretical investigations, the structural features essential for the desired biological activity of quinoline-8-carbonitrile systems can be elucidated, paving the way for the development of novel and more effective therapeutic agents.
Strategic Derivatization and Structural Modification of the 5 Bromo 7 Fluoroquinoline 8 Carbonitrile Scaffold
Principles of Structure-Activity Relationship (SAR) in Quinoline (B57606) Chemistry
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies aim to decipher these dependencies to guide the rational design of more potent and selective compounds. nih.gov
Key principles in quinoline SAR include:
The Quinoline Core: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for the antibacterial activity of quinolone-class drugs. slideshare.net The quinoline ring itself is crucial for antimalarial activity as it is believed to interact with heme. youtube.com
Substitution at C-7: The C-7 position is a critical site for modification. The introduction of a chlorine atom at C-7 is essential for the antimalarial activity of drugs like chloroquine, as it increases the basicity of the ring structure. youtube.com Similarly, substitutions with rings like piperazine (B1678402) or pyrrolidine (B122466) at this position can lead to active antibacterial compounds. slideshare.net
Substitution at C-6: A fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, significantly enhancing antibacterial activity. slideshare.net
Substitution at C-8: Any substitution at the C-8 position has been shown to abolish the activity of certain 4-aminoquinoline (B48711) antimalarials. youtube.com However, for other classes of quinolines, this position is a key site for derivatization. researchgate.net
Electronic Effects: The introduction of electron-withdrawing groups (EWG), such as halogens or a nitro group, often results in compounds with better activity compared to those with electron-donating groups (EDG). researchgate.net
The table below summarizes the general impact of substitutions at various positions on the quinoline ring based on established SAR principles.
| Position | Typical Substituent | General Effect on Activity | Reference |
| C-3 | Methyl Group | Can decrease antimalarial activity. youtube.com | |
| C-6 | Fluorine | Enhances antibacterial activity. slideshare.net | |
| C-7 | Chlorine | Essential for optimal antimalarial activity in 4-aminoquinolines. youtube.comyoutube.com | |
| C-7 | Piperazine/Pyrrolidine | Can confer potent antibacterial properties. slideshare.net | |
| C-8 | Any substituent | Can abolish activity in 4-aminoquinoline antimalarials. youtube.com |
Functionalization at the Quinoline Ring System
The 5-bromo-7-fluoroquinoline-8-carbonitrile scaffold offers multiple sites for chemical modification, each providing an opportunity to modulate the molecule's properties.
The incorporation of additional heterocyclic rings into a quinoline scaffold is a well-established strategy for creating hybrid molecules with enhanced or novel biological activities. nih.govthesciencein.org These moieties can influence the parent molecule's solubility, lipophilicity, and ability to form additional interactions with biological targets.
At C-7: The C-7 position is frequently targeted for introducing nitrogen-containing heterocycles. For instance, in the development of fluoroquinolone antibiotics, attaching a piperazine ring at C-7 is a common strategy that broadens the antibacterial spectrum. slideshare.net
At C-3: The C-3 position can also be functionalized. For example, a series of quinoline-3-carbonitrile derivatives were synthesized and evaluated for antimicrobial activity, demonstrating that this position is amenable to modification. medcraveonline.com
Other Positions: The synthesis of quinoline-pyrazole hybrids has been explored, where the pyrazole (B372694) moiety is attached to the quinoline core, leading to compounds with potential anticancer activity. researchgate.net
The table below shows examples of heterocyclic moieties added to quinoline scaffolds and their intended purpose.
| Position of Attachment | Heterocyclic Moiety | Resulting Hybrid Class | Target Application | Reference |
| C-7 | Piperazine | Fluoroquinolone derivatives | Antibacterial | slideshare.net |
| C-4 | Pyrimidine (B1678525) | Quinoline-pyrimidine hybrids | Antimalarial | nih.gov |
| C-3 | Pyrazole | Quinoline-pyrazole hybrids | Anticancer | researchgate.net |
The nitrile group (–C≡N) at the C-8 position of this compound is a versatile functional handle for further chemical transformations. While direct modification studies on this specific compound are not widely published, the general reactivity of nitriles allows for several potential derivatizations. The C-8 position is a known site for functionalization in quinoline chemistry, such as through palladium-catalyzed C-H arylation of quinoline N-oxides. acs.org
Potential modifications of the C-8 nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine.
Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic rings. For example, it can react with hydrazine (B178648) derivatives to form pyrazole rings. nih.gov
These transformations would significantly alter the electronic and steric properties at the C-8 position, converting the planar, electron-withdrawing nitrile into a more flexible amine or a hydrogen-bond-donating carboxylic acid, thereby impacting the molecule's interaction with biological targets.
The specific placement of bromine at C-5 and fluorine at C-7 creates a distinct electronic and steric profile on the quinoline ring, which is crucial for its molecular interactions. proquest.com
Bromine at C-5: The bromine atom at C-5 has a larger atomic radius than fluorine and is more polarizable. A key interaction involving bromine in a biological context is halogen bonding . This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. acs.org The strategic placement of a bromine atom can thus direct the orientation of the molecule within a binding site.
Studies on 5,7-dihalido-8-hydroxyquinoline metal complexes have shown that systematically varying the halogen substitution pattern can influence cytotoxic activity, although the effect is sometimes minor compared to other factors. acs.org The combination of a C-5 bromine and a C-7 fluorine in the this compound scaffold provides a unique opportunity to engage in both traditional polar interactions (via fluorine) and specific halogen bonds (via bromine), offering a sophisticated tool for rational drug design.
Design and Synthesis of Quinoline-Based Hybrid Molecules
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores (bioactive scaffolds) into a single molecule. nih.govafjbs.com This approach aims to create hybrid compounds that may exhibit improved affinity and efficacy, a different selectivity profile, or the ability to overcome drug resistance. thesciencein.orgresearchgate.net The quinoline nucleus is an excellent candidate for this strategy due to its proven biological relevance. proquest.com
Conjugating quinoline derivatives with amino acids or peptide-like structures is a sophisticated approach to enhance their therapeutic potential. nih.gov This strategy can leverage the biological transport mechanisms for amino acids and peptides to improve cell permeability and bioavailability. nih.gov
Key findings from research in this area include:
Improved Activity: In some cases, conjugation leads to significantly enhanced biological activity. For example, when 8-quinolinamine was conjugated with various amino acids, the derivative containing lysine (B10760008) showed curative antimalarial activity, emerging as the most effective molecule against a multi-drug-resistant strain. mdpi.com
Modulated Activity: The effect of conjugation can be highly specific. In one study, it was observed that while lysine-containing conjugates of 8-quinolinamine showed enhanced antimalarial activity, conjugates with alanine (B10760859) and valine exhibited the least activity. mdpi.com
Prodrug Strategy: Amino acid conjugates can act as prodrugs, where the active quinoline molecule is released upon enzymatic cleavage of the amide bond inside the target cell or tissue. nih.gov This can improve selectivity and reduce systemic toxicity.
Synthesis: The synthesis of these conjugates typically involves standard peptide coupling reactions, where the carboxylic acid of a protected amino acid is coupled with an amino group on the quinoline scaffold (or vice versa), followed by deprotection. nih.govmdpi.com
This approach highlights a promising avenue for modifying the this compound scaffold, potentially by first converting the C-8 nitrile to an amine and then coupling it with various amino acids to explore new therapeutic possibilities.
Hybridization with Other Pharmacologically Relevant Heterocycles (e.g., thiazolidine-2,4-dione, triazoles, pyrimidines)
The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful approach in drug discovery to develop new chemical entities with potentially enhanced activity, improved selectivity, and reduced drug resistance. The this compound scaffold, with its inherent chemical reactivity, serves as a versatile platform for the synthesis of novel hybrid molecules by incorporating other pharmacologically significant heterocycles such as thiazolidine-2,4-diones, triazoles, and pyrimidines.
Thiazolidine-2,4-dione Hybrids
Thiazolidine-2,4-dione (TZD) is a well-known pharmacophore, most notably found in the glitazone class of antidiabetic drugs. nih.gov Hybridization of a quinoline moiety with TZD has been explored to create compounds with a range of biological activities. For instance, (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione was synthesized and evaluated as a potential PPARγ modulator with antidiabetic effects. nih.gov The synthesis typically involves the reaction of a halo-functionalized quinoline with a TZD derivative. nih.gov
In the context of the this compound scaffold, a potential synthetic route to a hybrid molecule could involve the initial conversion of the 8-carbonitrile group to a more reactive functional group, such as a halomethyl or an amine, which could then be used to link the thiazolidine-2,4-dione ring. Another approach could be the Knoevenagel condensation of a quinoline-carbaldehyde derivative with thiazolidine-2,4-dione. nih.gov
Table 1: Examples of Quinoline-Thiazolidinedione Hybrid Synthesis
| Quinoline Precursor | TZD Derivative | Coupling Method | Resulting Hybrid | Reference |
| 2-chloro-3-(chloromethyl)quinoline | (Z)-5-benzylidenethiazolidine-2,4-dione potassium salt | Nucleophilic substitution | (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione | nih.gov |
| 2-chloroquinoline-3-carbaldehyde | Thiazolidine-2,4-dione | Knoevenagel condensation | (Z)-5-((2-chloroquinolin-3-yl)methylene)thiazolidine-2,4-dione | nih.gov |
This table presents examples of synthetic strategies for quinoline-thiazolidinedione hybrids; specific derivatives of this compound were not found in the search results.
Triazole Hybrids
Triazoles, particularly 1,2,3-triazoles, are frequently used as linkers in molecular hybridization due to their stability, ease of synthesis via "click chemistry," and ability to engage in hydrogen bonding. nih.govmdpi.com The hybridization of quinolines with triazoles has yielded compounds with significant antimicrobial and anticancer activities. nih.govnih.govasianpubs.org For example, a series of 1,2,3-triazole-containing quinoline-benzimidazole hybrids were synthesized and showed antiproliferative activity against various cancer cell lines. mdpi.com The synthesis of such hybrids often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where a quinoline bearing an azide (B81097) or alkyne function is reacted with a triazole precursor containing the complementary functionality. nih.govtandfonline.com
For the this compound scaffold, derivatization could be envisioned by introducing an azide or a propargyl ether group at a suitable position on the quinoline ring, which would then allow for its "clicking" with a pharmacologically relevant triazole-containing fragment.
Table 2: Research Findings on Quinoline-Triazole Hybrids
| Hybrid Structure | Biological Activity | Key Findings | Reference |
| 1,2,3-Triazole-based chloroquinoline hybrids | Antifungal | Exhibited potent activity against Saccharomyces cerevisiae. | nih.gov |
| Ciprofloxacin-tethered 1,2,3-triazole conjugates | Antibacterial | Showed enhanced activity against resistant bacterial strains compared to ciprofloxacin (B1669076) alone. | mdpi.com |
| Quinoline-linked 1,2,3-triazole scaffolds | Anticancer | Demonstrated significant activity against human breast, lung, and liver cancer cell lines. | nih.gov |
| Quinoline-thiazole-1,2,3-triazole hybrids | Antimalarial | Compound 7r showed appreciable activity comparable to Quinine (B1679958). | tandfonline.com |
This table highlights the potential of quinoline-triazole hybrids; direct hybridization with this compound was not explicitly found.
Pyrimidine Hybrids
Pyrimidine is another key heterocyclic scaffold found in numerous biologically active compounds, including anticancer and antimicrobial agents. The hybridization of quinoline and pyrimidine moieties has been investigated as a strategy to develop novel antimalarial and anticancer drugs. acs.orgnih.govnih.gov For instance, a series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were synthesized and showed promising antiplasmodial activity. nih.gov The synthetic approaches to these hybrids often involve nucleophilic substitution reactions where an amino-functionalized quinoline is reacted with a chloropyrimidine derivative. acs.orgnih.gov
To create a pyrimidine hybrid of this compound, one could potentially modify the quinoline scaffold to introduce an amino group, which could then be coupled with a suitably substituted chloropyrimidine.
Table 3: Synthetic Approaches to Quinoline-Pyrimidine Hybrids
This table illustrates common synthetic methods for quinoline-pyrimidine hybrids; specific examples starting from this compound were not identified.
Exploration of Stereoisomers and Enantiomeric Purity in Quinoline Derivatives
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For quinoline derivatives, which often interact with chiral biological targets such as enzymes and receptors, the enantiomeric purity of a compound can be critical to its efficacy and safety. It is common for one enantiomer of a chiral drug to be significantly more active than the other, and in some cases, one enantiomer may even have undesirable or toxic effects. orientjchem.org
The stereochemistry of quinoline derivatives has been shown to play a role in their anticancer activity, with some studies indicating that compounds with an (R)-configuration at a chiral center in the side chain are more active than their (S)-configuration counterparts. orientjchem.org The development of enantioselective synthetic methods is therefore crucial for accessing enantiomerically pure quinoline derivatives.
Several strategies have been developed for the enantioselective synthesis of chiral quinoline derivatives. These include the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures. For example, a copper(I) hydride-catalyzed asymmetric hydroamination has been used for the enantioselective synthesis of 4-aminotetrahydroquinolines. nih.gov Another approach involves the use of chiral derivatizing reagents to separate enantiomers via chromatography. researchgate.net
While specific studies on the stereoisomers of derivatives of this compound were not found, the general principles of stereochemistry in quinoline chemistry are highly relevant. Any derivatization of the this compound scaffold that introduces a chiral center would necessitate an investigation into the synthesis and biological evaluation of the individual enantiomers to identify the more active and safer stereoisomer. For instance, if a side chain containing a chiral center were to be introduced at the 8-position after modification of the nitrile group, it would be imperative to control the stereochemistry at that center to optimize the pharmacological profile of the resulting derivative. The absolute configurations of chiral quinoline alkaloids have been determined in various studies, highlighting the importance of stereochemical characterization. rsc.orgpsu.edu
Research on Biological Activities and Molecular Mechanisms of Action
Investigation of Antibacterial Activity of Quinoline (B57606) Derivatives
Quinolines, and particularly their fluoroquinolone subclass, are renowned for their antibacterial effects against a wide array of pathogens. researchgate.netbiointerfaceresearch.com The continuous emergence of antibiotic-resistant bacteria necessitates the search for novel antimicrobial agents, with quinoline derivatives representing a promising avenue of investigation. researchgate.netnih.gov
The primary antibacterial mechanism of many quinoline derivatives, especially fluoroquinolones, is the inhibition of bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. researchgate.netnih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. nih.govmdpi.com DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for initiating replication, while topoisomerase IV is primarily involved in decatenating (unlinking) daughter chromosomes following replication. researchgate.net
By targeting these enzymes, quinoline compounds stabilize the enzyme-DNA complex, leading to stalled replication forks, the induction of DNA damage, and ultimately, bacterial cell death. researchgate.netoup.com In Gram-positive bacteria, topoisomerase IV is often the primary target, whereas DNA gyrase is typically the main target in Gram-negative bacteria. researchgate.net The ability of fourth-generation fluoroquinolones to effectively inhibit both enzymes contributes to their broad-spectrum activity and a reduced likelihood of resistance development. nih.gov
Quinoline derivatives have demonstrated a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov Research has shown significant efficacy against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci faecalis (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govnih.gov For instance, certain quinoline-2-one derivatives have shown potent activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA and VRE. nih.gov
Simultaneously, these compounds are active against various Gram-negative bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella spp. biointerfaceresearch.comnih.gov The structural modifications of the quinoline core, particularly at the C-7 position, are crucial in determining the spectrum and potency of antibacterial activity. wisdomlib.orgfrontiersin.org
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge. researchgate.net The development of novel quinoline derivatives is a key strategy to combat this threat. nih.gov One approach involves designing compounds that can overcome existing resistance mechanisms, such as mutations in the target topoisomerase enzymes. researchgate.net Newer generations of fluoroquinolones show improved affinity for the target enzymes, which can restore activity against strains resistant to older quinolones. researchgate.net
Another strategy is the creation of molecular hybrids, where the quinoline pharmacophore is combined with other antimicrobial moieties to create a single molecule with multiple mechanisms of action. researchgate.netnih.gov This can help to circumvent resistance and enhance potency. Furthermore, some quinoline derivatives show efficacy against bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate with conventional antibiotics. nih.gov For example, a quinoline-2-one derivative demonstrated a significant, dose-dependent reduction in MRSA biofilm formation. nih.gov
Anticancer Research and Cytotoxic Mechanisms
Beyond their antibacterial effects, quinoline derivatives have garnered significant attention for their potential as anticancer agents. nih.govresearchgate.net Their mechanism of action in eukaryotic cells often involves targeting topoisomerase enzymes, similar to their antibacterial counterparts, but directed at the human isoforms. nih.govnih.gov
Numerous studies have documented the cytotoxic effects of various quinoline derivatives against a panel of human cancer cell lines. The data indicates that specific structural modifications can lead to potent antiproliferative activity. For example, a series of 5-bromo-7-azaindolin-2-one derivatives, which share structural similarities with 5-bromo-7-fluoroquinoline-8-carbonitrile, were tested for their antitumor effects. nih.gov One of the most active compounds from this series, 23p , demonstrated significantly greater potency than the reference drug Sunitinib against several cell lines. nih.gov
Another study on a novel pyrimidine-5-carbonitrile derivative, 11b , showed it to be more active than the standard inhibitor erlotinib (B232) against multiple cancer cell lines. rsc.org Similarly, the indoloquinoline derivative BAPPN displayed potent cytotoxic effects, particularly against HepG2 and MCF-7 cells. nih.gov
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of several quinoline and related heterocyclic derivatives against various cancer cell lines as reported in the literature.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Source(s) |
| Derivative 23p (5-bromo-7-azaindolin-2-one) | HepG2 (Liver) | 2.357 | nih.gov |
| A549 (Lung) | 2.416 | nih.gov | |
| Skov-3 (Ovarian) | 3.012 | nih.gov | |
| Derivative 23c (5-bromo-7-azaindolin-2-one) | A549 (Lung) | 3.103 | nih.gov |
| Derivative 23d (5-bromo-7-azaindolin-2-one) | Skov-3 (Ovarian) | 3.721 | nih.gov |
| BAPPN (Indoloquinoline) | HepG2 (Liver) | 3.3 | nih.gov |
| MCF-7 (Breast) | 3.1 | nih.gov | |
| A549 (Lung) | 9.96 | nih.gov | |
| Derivative 11b (pyrimidine-5-carbonitrile) | HepG2 (Liver) | 3.04 | rsc.org |
| A549 (Lung) | 2.4 | rsc.org | |
| MCF-7 (Breast) | 4.14 | rsc.org | |
| se-182 (Benzimidazole derivative) | HepG2 (Liver) | 15.58 | jksus.org |
| A549 (Lung) | 15.80 | jksus.org |
This table presents data for structurally related compounds to illustrate the potential of the quinoline class. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
A primary mechanism for the anticancer activity of many quinoline-based compounds is the targeting of human topoisomerase II (Top2), particularly the beta isoform (Top2β). oup.comnih.gov Human Top2 is an essential nuclear enzyme that manages DNA topology during cellular processes like replication and transcription. nih.govmdpi.com Anticancer drugs that target this enzyme are known as "topoisomerase poisons." nih.govnih.gov They function by trapping the enzyme in a "cleavage complex," where the DNA is cut but not resealed. oup.com This stabilization of the DNA-enzyme complex leads to the accumulation of permanent, lethal double-strand breaks in the cancer cell's genome, triggering apoptosis (programmed cell death). oup.comnih.gov
Drugs such as etoposide (B1684455) and doxorubicin (B1662922) are well-known Top2 poisons used in chemotherapy. oup.com Research into novel quinoline derivatives aims to develop agents with improved efficacy and potentially greater selectivity for cancer cells, thereby reducing side effects. nih.govmdpi.com The ability of these compounds to interfere with the fundamental process of DNA replication makes human topoisomerase II a valuable target in cancer therapy. nih.gov
Exploration of Antiviral Properties
The quinoline core is a key feature in several established antiviral drugs, and research continues to explore new derivatives for their potential to combat viral infections. nih.govresearchgate.net
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov While direct studies of this compound as a SARS-CoV-2 Mpro inhibitor are not available in the reviewed literature, the quinoline scaffold has been investigated in this context.
Computational and in-vitro studies have explored various heterocyclic compounds, including quinoline derivatives, as potential inhibitors of SARS-CoV-2 Mpro. nih.govresearchgate.net The general strategy involves designing molecules that can fit into the active site of the protease, blocking its function. For example, azaphenantherene derivatives, which contain a quinoline moiety, have been synthesized and analyzed through molecular docking as potential Mpro inhibitors. nih.gov Furthermore, quinoline-based inhibitors have also been designed to target the papain-like protease (PLpro) of SARS-CoV-2, another essential enzyme for viral replication. nih.govnews-medical.net One such study led to the development of a potent quinoline-based PLpro inhibitor, Jun13296, which showed significant antiviral activity in a mouse model. news-medical.net
The nitrile group, present in this compound, is a known "warhead" in some potent SARS-CoV-2 Mpro inhibitors, as it can form a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site. mdpi.com This feature, combined with the quinoline scaffold, suggests that this compound could be a candidate for investigation as a SARS-CoV-2 Mpro inhibitor.
Other Significant Biological Research Directions
Quinolines are historically significant as antimalarial agents, with quinine (B1679958) being one of the first effective treatments for malaria. nih.gov This has spurred extensive research into synthetic quinoline derivatives for their antimalarial and broader antiprotozoal activities. nih.govmdpi.comnih.gov
While there is no specific research on the antimalarial or antiprotozoal activity of this compound, the 8-substituted quinoline scaffold is a common feature in antiprotozoal drugs. mdpi.com For instance, 8-aminoquinolines are a class of compounds known for their activity against the latent liver stages of the malaria parasite. mdpi.com Furthermore, quinoline derivatives have been investigated for their efficacy against other protozoal infections, such as leishmaniasis. frontiersin.org The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. nih.gov
The presence of halogen atoms (bromo and fluoro) on the quinoline ring can significantly influence the lipophilicity and electronic properties of the molecule, which are critical for cell penetration and interaction with parasitic targets. Therefore, the antimalarial and antiprotozoal potential of this compound warrants further investigation.
Table 2: Examples of Quinoline Derivatives with Antimalarial/Antiprotozoal Activity
| Compound Class | Target Organism | Notable Activity | Reference |
| 8-Aminoquinolines | Plasmodium spp. | Activity against liver stages of malaria | mdpi.com |
| Chloroquine | Plasmodium spp., Leishmania spp. | Blood-stage antimalarial, leishmanicidal | nih.govfrontiersin.org |
| Mefloquine | Plasmodium spp. | Effective against drug-resistant malaria | nih.gov |
| Quinoline-ferrocene hybrids | P. falciparum | Effective against multi-drug resistant isolates | mdpi.com |
Research has directly implicated this compound in anti-inflammatory pathways. A patent has described this compound as a TLR7/8 antagonist. dovepress.com Toll-like receptors (TLRs) are key components of the innate immune system, and their dysregulation can lead to chronic inflammatory and autoimmune diseases. By acting as an antagonist, this compound has potential therapeutic applications in conditions such as inflammatory bowel disease, psoriasis, and ulcerative colitis. dovepress.comgoogle.com
The broader class of quinoline derivatives has also been explored for anti-inflammatory properties. nih.govnih.govacs.org Some quinoline carboxylic acid derivatives have shown significant anti-inflammatory effects in in-vitro models, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov The mechanism of anti-inflammatory action for some quinolines may be linked to their ability to chelate metal ions, which can be involved in inflammatory processes. nih.gov
The ability of quinoline derivatives to chelate metal ions is a well-documented property that underpins many of their biological activities. dovepress.comnih.govnih.gov 8-Hydroxyquinolines are particularly known for their potent metal-chelating capabilities, forming stable complexes with various divalent and trivalent metal ions. dovepress.comnih.govnih.gov This chelation can restore metal homeostasis, which is often dysregulated in various diseases. dovepress.comnih.gov
While this compound is not an 8-hydroxyquinoline, the presence of a nitrogen atom in the quinoline ring and the nitrogen of the 8-carbonitrile group may confer some metal-chelating ability. The geometry and electronic properties of the molecule would determine its affinity for specific metal ions. The biological implications of such chelation could be significant, as metal ions play crucial roles in enzymatic activity, signal transduction, and oxidative stress. The anti-inflammatory and potential anticancer activities of quinoline derivatives have, in some cases, been linked to their metal-chelating properties. nih.govnih.gov
Applications of 5 Bromo 7 Fluoroquinoline 8 Carbonitrile As a Chemical Building Block and Research Intermediate
Role in the Synthesis of Diverse Heterocyclic Compounds
The strategic placement of reactive functional groups on the 5-bromo-7-fluoroquinoline-8-carbonitrile core makes it an ideal starting material for the construction of various fused and appended heterocyclic systems. The nitrile group at the 8-position is a particularly versatile handle for cyclization reactions. For instance, nitriles are well-established precursors for the synthesis of five-membered aromatic heterocycles.
One common transformation of an aromatic nitrile is its conversion to a tetrazole ring. This can be achieved through a [2+3] cycloaddition reaction with an azide (B81097), typically sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. The resulting quinolinyl-tetrazole derivatives are prevalent in medicinal chemistry as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in cyclization reactions to form a variety of fused heterocyclic systems. For example, condensation of the corresponding 8-carboxamide derivative with appropriate reagents can lead to the formation of fused pyrimidinediones or other related structures.
The bromine atom at the 5-position offers another site for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings, for example, allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents at this position. These substituents can themselves be functionalized to participate in subsequent cyclization reactions, leading to the formation of complex, polycyclic heterocyclic systems.
While specific examples detailing the cyclization reactions of this compound are not extensively documented in publicly available literature, the known reactivity of its functional groups provides a clear roadmap for its utility in this area. The following table summarizes the potential heterocyclic systems that can be synthesized from this building block based on established chemical transformations.
| Starting Functional Group | Reagents and Conditions | Resulting Heterocyclic Moiety |
| 8-carbonitrile | NaN3, NH4Cl or ZnCl2 | Tetrazole |
| 8-carbonitrile | H2O2, base; then cyclizing agent | Fused Pyrimidinedione (via amide) |
| 8-carbonitrile | Hydrazine (B178648) hydrate; then cyclizing agent | 1,2,4-Triazole |
| 5-bromo | Arylboronic acid, Pd catalyst (Suzuki coupling) | 5-Arylquinoline derivative |
| 5-bromo | Terminal alkyne, Pd/Cu catalyst (Sonogashira coupling) | 5-Alkynylquinoline derivative |
Precursor for the Development of Complex Pharmacophores and Bioactive Molecules
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The substituted quinoline (B57606) core of this compound serves as a rigid scaffold upon which complex pharmacophores can be assembled. The strategic functionalization of this precursor allows for the precise positioning of key interacting groups in three-dimensional space.
The development of novel antibacterial and anticancer agents often involves the modification of the quinoline ring system. For instance, the introduction of various side chains at different positions of the quinoline nucleus has been a successful strategy in the development of fluoroquinolone antibiotics. While not a traditional fluoroquinolone antibiotic itself, this compound can be used to synthesize analogs with potential antimicrobial activity. The bromine atom can be displaced by various nucleophiles, or it can be used in coupling reactions to introduce side chains that mimic the C-7 substituents of known fluoroquinolones, which are crucial for their antibacterial spectrum and potency.
In the realm of anticancer drug discovery, quinoline derivatives have been investigated as inhibitors of various kinases and topoisomerases. The this compound scaffold can be elaborated to incorporate pharmacophoric elements known to interact with the ATP-binding site of kinases or the DNA-binding site of topoisomerases. For example, the synthesis of 5-amino derivatives via Buchwald-Hartwig amination of the 5-bromo position can introduce a key hydrogen bond donor group, a common feature in many kinase inhibitors.
The following table outlines potential synthetic modifications of this compound to generate pharmacophoric features relevant to drug design.
| Position of Modification | Synthetic Transformation | Resulting Pharmacophoric Feature | Potential Biological Target Class |
| 5-position | Buchwald-Hartwig amination | Substituted amino group | Kinases, GPCRs |
| 5-position | Suzuki coupling | Aryl or heteroaryl group | Kinases, nuclear receptors |
| 8-position | Reduction of nitrile to amine | Primary amino group | Proteases, transferases |
| 8-position | Conversion of nitrile to tetrazole | Acidic bioisostere | GPCRs, ion channels |
Contribution to the Discovery and Development Pipeline of Novel Chemical Entities
The utility of this compound as a building block is underscored by its appearance in the patent literature for the discovery of new chemical entities with potential therapeutic applications. Notably, this compound has been cited in patents related to the synthesis of Toll-like receptor 7 and 8 (TLR7/8) antagonists nih.govgoogle.com. TLRs are a class of proteins that play a crucial role in the innate immune system, and their modulation is a promising strategy for the treatment of autoimmune diseases and certain cancers.
The patent literature indicates that this compound is used as an intermediate in the multi-step synthesis of these complex TLR7/8 antagonists. While the specific reaction details are often proprietary, the inclusion of this compound in the synthetic route highlights its importance in accessing the final target molecules. The unique combination of functional groups on this compound likely allows for the sequential and controlled introduction of various substituents required for potent and selective TLR7/8 antagonism.
The discovery and development pipeline for new drugs is a long and arduous process, and the availability of versatile and well-characterized building blocks is critical for its success. Compounds like this compound, which provide a gateway to novel and patentable chemical space, are therefore of significant interest to the pharmaceutical industry. Its application in the synthesis of TLR7/8 antagonists is a clear example of its contribution to the development of the next generation of therapeutics.
The progression of a chemical entity from a building block to a clinical candidate involves extensive medicinal chemistry efforts, including the synthesis of libraries of related compounds to establish structure-activity relationships (SAR). The reactivity of the bromo and cyano groups of this compound is well-suited for the parallel synthesis of such libraries, further cementing its role in the drug discovery pipeline.
Future Research Directions and Unresolved Challenges in Halogenated Quinoline Chemistry
Advancements in Sustainable and Efficient Synthetic Methodologies for Quinoline-8-carbonitriles
The synthesis of quinoline-8-carbonitriles and other functionalized quinolines is an area of continuous development. Traditional methods often suffer from drawbacks like harsh reaction conditions, the use of toxic solvents, and low yields. researchgate.net The future of synthesizing these scaffolds lies in green chemistry, which prioritizes waste reduction, energy efficiency, and the use of safer substances. tandfonline.comresearchgate.net
Key areas for future research include:
Nanocatalyzed Protocols: The use of nanobased recyclable catalysts is a promising alternative to traditional catalysts, which can be difficult to recover and may have lower yields. acs.org Future work should focus on developing and optimizing nanocatalysts for quinoline (B57606) synthesis to improve efficiency and reusability.
Microwave and Ultrasound-Assisted Synthesis: Alternative energy sources like microwave irradiation and ultrasound have been shown to accelerate reactions, improve yields, and reduce the need for conventional heating. tandfonline.comfrontiersin.org Further exploration of these techniques for the synthesis of complex quinoline-8-carbonitriles could lead to more efficient and environmentally friendly processes. frontiersin.org For instance, ultrasound irradiation has been successfully used to produce quinoline-imidazolium hybrids with improved yields compared to conventional methods. frontiersin.org
Solvent-Free and Aqueous Reactions: Conducting reactions in water or without a solvent represents a significant step towards greener synthesis. tandfonline.comiicbe.org Research into water-based Friedländer and Skraup syntheses has shown promise, and expanding these methods to a broader range of substituted quinolines is a critical future direction. ijpsjournal.comiipseries.org
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for functionalizing halogenated quinolines. researchgate.net Future efforts should aim to develop more robust and versatile palladium catalyst systems that can tolerate a wide range of functional groups, enabling the synthesis of highly decorated quinoline-8-carbonitriles.
Refinement of Computational Models for Enhanced Predictive Capabilities in Drug Design
Computational chemistry plays a pivotal role in modern drug discovery, allowing for the rational design and screening of new therapeutic agents. For quinoline-based compounds, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics are essential for predicting biological activity and guiding synthetic efforts. nih.govmdpi.com
Future directions in this area include:
Improving 3D-QSAR Models: Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the 3D structural properties of molecules with their biological activity. nih.govmdpi.com Recent studies have successfully used these models to predict the anti-gastric cancer and anti-malarial activity of quinoline derivatives. nih.govmdpi.com Future refinement of these models, by incorporating larger and more diverse datasets, will enhance their predictive power for novel compounds like 5-bromo-7-fluoroquinoline-8-carbonitrile. mdpi.comdntb.gov.ua
Machine Learning Integration: Applying machine learning algorithms to predict off-target effects and bioavailability can significantly de-risk the drug development process. mdpi.com Integrating these advanced computational tools can help researchers prioritize candidates with the most promising therapeutic profiles early in the discovery pipeline.
Enhanced Molecular Dynamics Simulations: Molecular dynamics simulations provide insights into the binding of ligands to their target proteins. acs.orgmdpi.com Longer and more sophisticated simulations in aqueous environments can offer a more accurate picture of the stability and interaction of quinoline derivatives with biological targets, such as kinases or enzymes involved in neurodegenerative diseases. dntb.gov.uaacs.org
Table 1: Computational Modeling in Quinoline Drug Design
| Computational Technique | Application in Quinoline Research | Key Findings/Future Goals |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting anti-cancer and anti-malarial activity of quinoline derivatives. nih.govmdpi.com | Models have shown good predictive ability (q² > 0.5, r²test > 0.6). mdpi.com Future work aims to expand datasets for greater accuracy. |
| Molecular Docking | Identifying binding interactions with protein targets like serine/threonine protein kinase and thymidine (B127349) phosphorylase. dntb.gov.uaresearchgate.net | Revealed key hydrogen bond interactions responsible for activity. researchgate.net Goal is to use docking to design compounds with improved binding affinity. mdpi.com |
| Molecular Dynamics (MD) | Simulating ligand-receptor complexes to assess stability and binding modes. acs.org | Used to study the interaction of halogenated quinolines with MAO-A and MAO-B enzymes over time. acs.org Future use includes predicting blood-brain barrier permeability. mdpi.com |
| POM Studies | Determining pharmacophore sites and predicting drug-like bioavailability. nih.gov | Used to identify structural features beneficial for anti-gastric cancer properties and guide the design of new compounds with improved activity. nih.govdntb.gov.ua |
Addressing Emerging Drug Resistance and Selectivity Challenges
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases, rendering many existing therapies ineffective. nih.govresearchgate.net Quinoline-based compounds have shown potential in overcoming resistance, but this remains a significant challenge. nih.govmdpi.com
Key challenges and future research avenues are:
Overcoming Cancer Drug Resistance: Many quinoline derivatives have demonstrated potent activity against drug-resistant cancer cell lines. nih.govbenthamdirect.com The mechanisms often involve inhibiting targets like topoisomerases or modulating efflux pumps. researchgate.net Future research should focus on designing novel quinoline scaffolds that can evade known resistance mechanisms or act as inhibitors of multidrug resistance proteins like MRP2. nih.gov
Combating Antimicrobial Resistance: Halogenated quinolines have been identified as potent agents against drug-resistant Gram-positive bacteria, including their biofilms. nih.gov The synthetic tunability of the quinoline scaffold allows for modifications that can enhance antibacterial activity. nih.gov A key goal is to develop analogues with improved water solubility and efficacy against a broader spectrum of resistant pathogens. nih.gov
Improving Selectivity: A significant challenge is to design quinoline derivatives that are highly selective for their intended target, thereby minimizing off-target effects and toxicity. For example, in cancer therapy, designing dual EGFR/HER-2 inhibitors requires careful structural modification to achieve potent inhibition of both targets without affecting other kinases. kit.edu Computational modeling can aid in designing compounds with higher selectivity. mdpi.com
Hybrid Compound Strategies: Combining a quinoline moiety with another pharmacophore, such as ferrocene (B1249389) or a ketoprofen (B1673614) scaffold, is a promising strategy to overcome drug resistance. mdpi.comnih.gov These hybrid compounds can have multiple mechanisms of action, making it more difficult for pathogens or cancer cells to develop resistance. mdpi.com
Identification of Novel Biological Targets for Quinoline-Based Therapeutic Agents
The versatility of the quinoline scaffold allows it to interact with a wide range of biological targets. frontiersin.orgrsc.org While many quinoline-based drugs target well-established pathways, the identification of novel targets is crucial for developing next-generation therapeutics. nih.gov
Promising areas for target identification include:
Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. Recently, novel quinoline analogues were discovered to be potent inhibitors of the NLRP3 inflammasome, suggesting that targeting this pathway is a promising strategy for treating conditions like ulcerative colitis. nih.gov Further exploration of quinoline derivatives as NLRP3 inhibitors is a significant area for future research.
Enzyme Inhibition in Neurodegenerative Disease: Enzymes like monoamine oxidase A (MAO-A) and MAO-B are important targets in the treatment of Parkinson's disease. acs.org Novel halogenated quinoline derivatives have shown potential as inhibitors of these enzymes, opening up new avenues for developing neuroprotective agents. acs.org
Kinase Modulation: Receptor tyrosine kinases like EGFR and HER-2 are critical targets in oncology. kit.edu Research continues to identify novel quinoline-based compounds that can act as single or dual-target inhibitors with improved potency and selectivity. kit.edursc.org
Antiparasitic Targets: Beyond malaria, quinoline derivatives have shown activity against other parasites like Leishmania. rsc.org Identifying the specific molecular targets within these organisms will enable the rational design of more potent and selective antileishmanial drugs.
Table 2: Investigated Biological Targets for Quinoline Derivatives
| Target Class | Specific Target | Therapeutic Area | Reference |
| Inflammasome | NLRP3 | Inflammatory Diseases | nih.gov |
| Kinases | EGFR, HER-2 | Cancer | kit.edursc.org |
| Topoisomerases | DNA Gyrase, Topoisomerase IV | Bacterial Infections, Cancer | researchgate.netnih.gov |
| Enzymes | MAO-A, MAO-B | Neurodegenerative Diseases | acs.org |
| Multidrug Resistance Proteins | MRP2 | Cancer | nih.gov |
Exploration of Multi-Component Reaction Strategies for Structural Diversity
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgrsc.org They offer high atom economy, efficiency, and the ability to generate large libraries of structurally diverse compounds, which is ideal for drug discovery. iicbe.orgrsc.org
Future research in this area should focus on:
Developing Novel MCRs: The discovery of new MCRs for quinoline synthesis is essential for accessing novel chemical space. Reactions involving arynes, quinolines, and aldehydes, for example, have led to the diastereoselective synthesis of complex benzoxazino quinoline derivatives. acs.orgnih.gov
Expanding Substrate Scope: Many existing MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully used to create diverse quinoline scaffolds. rsc.orgrsc.org A key goal is to expand the scope of these reactions to include a wider variety of functionalized starting materials, which will enable the synthesis of more complex and drug-like molecules. rsc.org
Green MCRs: Combining the principles of MCRs with green chemistry, for instance by using water as a solvent or employing environmentally benign catalysts, is a highly attractive approach. iicbe.org This not only reduces the environmental impact of synthesis but can also simplify product isolation. iicbe.org
Combinatorial Library Synthesis: The efficiency of MCRs makes them perfectly suited for the rapid generation of compound libraries for high-throughput screening. Future work should leverage MCRs to build large and diverse libraries of quinoline-8-carbonitriles and related analogues to accelerate the identification of new therapeutic leads. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
